GAPDH-IN-1

Glycolysis Enzyme Inhibition Cancer Metabolism

Most GAPDH inhibitors target Cys152, confounding cysteine oxidation studies. GAPDH-IN-1 is the only validated non-cysteine-targeting covalent inhibitor-forming an adduct with Asp35 to displace NAD+ without modifying the catalytic cysteine. • IC50 = 39.31 μM against GAPDH enzymatic activity • Validated concentration-response (0-100 μM) in HEK293 cells • Orthogonal tool for cysteine-dependent GAPDH regulation studies Supplied with COA; ≥95% purity; ambient shipping. For research use only.

Molecular Formula C20H18N2O5
Molecular Weight 366.4 g/mol
Cat. No. B15340788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAPDH-IN-1
Molecular FormulaC20H18N2O5
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)OCC5CO5
InChIInChI=1S/C20H18N2O5/c1-3-13(7-15(5-1)23-9-17-11-25-17)19-21-22-20(27-19)14-4-2-6-16(8-14)24-10-18-12-26-18/h1-8,17-18H,9-12H2
InChIKeyIQCCNCOQRRJSTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GAPDH-IN-1 (Compound F8) for Glycolysis Research: A Non-Cysteine-Targeting Covalent GAPDH Inhibitor


GAPDH-IN-1 (also designated Compound F8) is a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a rate-limiting enzyme in glycolysis. It is characterized as a non-cysteine-targeting covalent inhibitor that forms an adduct with an aspartic acid residue in the active site, displacing the NAD+ cofactor [1]. The compound is primarily employed as a chemical probe to interrogate GAPDH function and glycolytic flux in cellular models.

Why GAPDH-IN-1 Cannot Be Replaced by Other GAPDH Inhibitors: Evidence of Mechanistic Distinction


Although multiple small molecules inhibit GAPDH enzymatic activity, they are not interchangeable. The majority of known GAPDH inhibitors—including iodoacetate, koningic acid, and various reactive metabolites—exert their effects through covalent modification of the catalytic cysteine residue (Cys152) [1]. In contrast, GAPDH-IN-1 operates through a distinct mechanism: covalent adduction to an aspartic acid (Asp35) in the active site, which displaces NAD+ without directly alkylating the catalytic cysteine [2]. This divergence in warhead chemistry and residue targeting fundamentally alters the compound's utility in assays where cysteine oxidation status or NAD+ binding are under investigation. Furthermore, GAPDH-IN-1 exhibits different cellular potency and probe reactivity profiles compared to cysteine-targeting agents, making direct substitution scientifically unsound . The quantitative evidence below substantiates why procurement of GAPDH-IN-1, rather than a generic GAPDH inhibitor, is required for specific experimental designs.

GAPDH-IN-1 Quantitative Differentiation Evidence: Potency, Mechanism, and Cellular Activity


GAPDH-IN-1 vs. Koningic Acid: Superior Potency in Enzymatic Assays

In head-to-head comparisons of reported IC50 values, GAPDH-IN-1 (39.31 µM) exhibits approximately 2.3-fold greater potency against GAPDH enzymatic activity than the widely used natural product inhibitor koningic acid (heptelidic acid), which has a reported IC50 of 90 µM under similar assay conditions [1]. This difference in potency translates to a lower required concentration to achieve equivalent target engagement in vitro.

Glycolysis Enzyme Inhibition Cancer Metabolism

Unique Covalent Mechanism: Aspartate vs. Cysteine Targeting in GAPDH Inhibitors

Unlike the vast majority of GAPDH inhibitors that covalently modify the catalytic cysteine (Cys152), GAPDH-IN-1 forms a covalent adduct exclusively with Asp35 in the active site. This was demonstrated by treating GAPDH with 50 µM GAPDH-IN-1 for 4 hours, resulting in covalent modification of Asp35 but not cysteine residues, and stimulating the subsequent reaction of Cys152 with an iodoacetamide-based probe [1]. In contrast, inhibitors such as iodoacetate, koningic acid, and 3-bromo-isoxazoline derivatives directly alkylate Cys152, which can confound assays measuring cysteine redox state or S-nitrosylation [2].

Covalent Inhibitors Chemical Biology Mechanism of Action

Cellular Activity: Concentration-Dependent Viability and Glucose Metabolism Reduction in HEK293 Cells

GAPDH-IN-1 demonstrates functional cellular activity, decreasing both viability and glucose metabolism in HEK293 cells in a concentration-dependent manner . While many GAPDH inhibitors (e.g., koningic acid) show cellular effects, the reported concentration range for GAPDH-IN-1 (0-100 µM) aligns with its enzymatic IC50, indicating on-target cellular engagement. Notably, the degree of probe reaction enhancement by GAPDH-IN-1 in intact HEK293 cells is lower than that observed in cell lysates, suggesting that cellular context (e.g., NAD+ availability, protein conformation) modulates the compound's activity—a nuanced behavior that may differ from cysteine-targeting inhibitors [1].

Cell Viability Glucose Metabolism HEK293

Selectivity Profile: No Isozyme Selectivity Data Available—A Critical Limitation for Tissue-Specific Studies

High-strength differential evidence for isozyme selectivity is absent for GAPDH-IN-1. No published data reports its activity against GAPDHS (sperm-specific isoform) or other GAPDH family members. This contrasts with selective GAPDHS inhibitors such as T0501_7749, which exhibits an IC50 of 1.2 µM against human GAPDHS versus 38.5 µM against somatic GAPDH (>10-fold selectivity) [1]. Consequently, GAPDH-IN-1 should be considered a pan-GAPDH inhibitor lacking characterized isoform selectivity. Researchers requiring sperm-specific or tissue-selective GAPDH inhibition should not substitute GAPDH-IN-1 for compounds with validated selectivity profiles.

Isozyme Selectivity GAPDHS Target Specificity

Potency Comparison: GAPDH-IN-1 vs. High-Potency GAPDH Inhibitor DC-5163

When compared to the high-potency GAPDH inhibitor DC-5163, GAPDH-IN-1 exhibits significantly lower potency (IC50 39.31 µM vs. 176.3 nM, approximately 223-fold difference) [1]. However, this potency differential is context-dependent: DC-5163 is a cysteine-targeting inhibitor with in vivo activity in xenograft models, whereas GAPDH-IN-1 serves as an aspartate-targeting chemical probe with distinct utility. The choice between these compounds hinges on experimental objectives—potency vs. mechanistic novelty—rather than simple rank-ordering of IC50 values.

GAPDH Inhibitor Potency Cancer Metabolism

Solubility and Handling: Practical Considerations for Experimental Workflows

GAPDH-IN-1 is slightly soluble in acetonitrile (0.1-1 mg/mL at 25°C) and requires DMSO or other organic solvents for stock solution preparation . This solubility profile is comparable to many hydrophobic small-molecule GAPDH inhibitors (e.g., DC-5163, koningic acid) but may impose practical constraints on aqueous assay compatibility relative to more soluble analogs. Users should anticipate the need for solvent optimization and inclusion of vehicle controls in cellular assays.

Solubility Formulation Chemical Probe

Optimal Use Cases for GAPDH-IN-1: Evidence-Based Research and Procurement Scenarios


Mechanistic Studies of Non-Cysteine Covalent Enzyme Inhibition

GAPDH-IN-1 is the compound of choice for researchers investigating aspartate-targeting covalent inhibitors or the consequences of displacing NAD+ without modifying the catalytic cysteine. Its unique warhead chemistry, validated in the ACS Chemical Biology study [1], enables experiments that probe GAPDH active-site dynamics independently of cysteine oxidation or alkylation. This scenario is supported by direct evidence of Asp35 adduction and NAD+ displacement.

Cellular Glycolysis Inhibition in HEK293-Based Assays

For studies requiring GAPDH inhibition in HEK293 cells to assess glycolytic flux or metabolic viability, GAPDH-IN-1 provides a validated concentration-response relationship (0-100 µM) and established effects on glucose metabolism [1]. The compound's cellular activity is documented, though users should note the lower probe-reactivity enhancement in intact cells compared to lysates, as reported in the primary literature [2].

Orthogonal Chemical Probe for GAPDH Cysteine Redox Biology

When investigating cysteine-dependent regulation of GAPDH (e.g., S-nitrosylation, oxidative modifications, or aggregation), GAPDH-IN-1 serves as a critical orthogonal inhibitor. Because it does not covalently modify Cys152 [1], it avoids confounding cysteine-targeting artifacts that plague traditional inhibitors like iodoacetate or koningic acid . This application is directly supported by the mechanism-of-action evidence.

Avoidance Scenario: Do Not Substitute for Isozyme-Selective GAPDH Inhibitors

GAPDH-IN-1 is not appropriate for studies requiring GAPDHS (sperm-specific) selectivity or tissue-specific GAPDH inhibition. No selectivity data exist for this compound, and it cannot replace validated selective inhibitors such as T0501_7749 (>10-fold GAPDHS selectivity) [1]. Procurement for contraceptive or reproductive biology applications should explicitly exclude GAPDH-IN-1 unless pan-GAPDH inhibition is the intended outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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